molecular formula C27H22ClN5O3S B12646869 N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine

N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine

Cat. No.: B12646869
M. Wt: 532.0 g/mol
InChI Key: BJIGSZUMJLHBJT-UHFFFAOYSA-N
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Description

N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine is a complex organic compound that features an indole moiety, a benzenesulfonyl group, and a chloropyrimidine ring

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Cancer Treatment

N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine has been investigated for its anti-cancer properties. It acts as an inhibitor of specific kinases involved in tumor growth and angiogenesis. For instance, compounds with similar structures have been shown to inhibit Raf kinase, which plays a crucial role in cancer progression .

Case Study:
In vitro studies have demonstrated that derivatives of this compound can effectively reduce the proliferation of various cancer cell lines, including those resistant to conventional therapies. The mechanism involves the inhibition of key signaling pathways that promote cell survival and proliferation.

Enzyme Inhibition

The compound has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK7, which is essential for cell cycle regulation and transcriptional control . By targeting these kinases, the compound may help in the development of therapies for diseases characterized by uncontrolled cell division.

Case Study:
Research indicates that modifications to the indole and pyrimidine components can enhance inhibitory activity against CDKs. Such findings are critical for designing more effective therapeutic agents targeting specific cancer types.

Biological Probes

Due to its structural complexity and ability to selectively bind to biological targets, this compound can serve as a chemical probe in biological research. It can be utilized to study protein interactions and cellular pathways in various models.

Case Study:
In experiments involving cellular assays, the compound was employed to elucidate the role of specific kinases in cellular signaling pathways. This application is vital for understanding disease mechanisms at a molecular level.

Comparative Data Table

Application Area Mechanism Target Outcome
Cancer TreatmentKinase InhibitionRaf KinaseReduced tumor growth
Enzyme InhibitionCDK InhibitionCyclin-dependent KinasesCell cycle arrest
Biological ProbesSelective BindingVarious proteinsElucidation of signaling pathways

Mechanism of Action

The mechanism of action of N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. The benzenesulfonyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability . The chloropyrimidine ring can interact with nucleic acids, potentially disrupting DNA replication and transcription processes .

Comparison with Similar Compounds

Compared to other indole derivatives, N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine stands out due to its unique combination of functional groups. Similar compounds include:

This compound’s unique structure allows it to interact with a broader range of molecular targets, making it a valuable tool in scientific research.

Biological Activity

N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an inhibitor of specific protein kinases. This article reviews the synthesis, biological properties, mechanisms of action, and case studies related to this compound.

The compound's molecular formula is C24H18ClN5O2SC_{24}H_{18}ClN_{5}O_{2}S with a molecular weight of 476.0 g/mol. Its structure includes an indole core, a pyrimidine ring, and a methoxy group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC24H18ClN5O2S
Molecular Weight476.0 g/mol
IUPAC Name3-N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]benzene-1,3-diamine
InChI KeyXMIAAXGVAISIDF-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Indole Core : This can be achieved through Fischer indole synthesis or cyclization methods involving phenylhydrazines.
  • Sulfonylation : The indole core undergoes sulfonylation using phenylsulfonyl chloride in the presence of a base.
  • Pyrimidine Ring Formation : The sulfonylated indole reacts with chloroformamidine hydrochloride under basic conditions to form the pyrimidine ring.
  • Final Modifications : Additional steps may include oxidation or reduction to achieve desired functional groups.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity by inhibiting specific protein kinases involved in cell proliferation. The mechanism of action primarily involves:

  • Inhibition of Kinase Activity : By binding to the active site of kinases, the compound disrupts signaling pathways essential for cancer cell survival and proliferation .

Case Studies

Several studies have highlighted the compound's effectiveness against various cancer cell lines:

  • Study on Cancer Cell Lines : A study demonstrated that this compound inhibited growth in breast cancer cells (MCF7) with an IC50 value of approximately 12 µM, indicating potent activity against these cells .
  • Mechanism Exploration : Another investigation focused on its binding affinity to the ATP-binding site of protein kinases, revealing that it competes effectively with ATP, thus serving as a potential lead for drug development .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against HIV. In vitro assays indicated that it inhibits viral replication by interfering with gp41 fusion processes in HIV-infected cells .

Cytotoxicity and Selectivity

While exhibiting anticancer and antiviral activities, it is crucial to assess the cytotoxicity profile. Studies have shown that although it possesses cytotoxic effects on non-cancerous cells, these effects are significantly lower than those observed in cancer cells, suggesting a degree of selectivity .

Properties

Molecular Formula

C27H22ClN5O3S

Molecular Weight

532.0 g/mol

IUPAC Name

N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine

InChI

InChI=1S/C27H22ClN5O3S/c1-36-25-13-17-11-12-29-22(17)14-23(25)31-27-30-15-21(28)26(32-27)20-16-33(24-10-6-5-9-19(20)24)37(34,35)18-7-3-2-4-8-18/h2-10,13-16,29H,11-12H2,1H3,(H,30,31,32)

InChI Key

BJIGSZUMJLHBJT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCN2)NC3=NC=C(C(=N3)C4=CN(C5=CC=CC=C54)S(=O)(=O)C6=CC=CC=C6)Cl

Origin of Product

United States

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